4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of ethyl hydrazinecarbothioamide with pyrimidine-4-carbaldehyde under reflux conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and a base like triethylamine is often used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins in bacteria by binding to their ribosomes. In cancer research, it may inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis in rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain a sulfur atom and have diverse biological activities.
Triazoles: These are structurally similar and are known for their antifungal properties.
Pyrimidines: These compounds are key components of nucleic acids and have various biological roles.
Uniqueness
4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol is unique due to its combined triazole and pyrimidine structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H9N5S |
---|---|
Molecular Weight |
207.26 g/mol |
IUPAC Name |
4-ethyl-3-pyrimidin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H9N5S/c1-2-13-7(11-12-8(13)14)6-3-4-9-5-10-6/h3-5H,2H2,1H3,(H,12,14) |
InChI Key |
NOTNCVLXJCJUPY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)C2=NC=NC=C2 |
Origin of Product |
United States |
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